molecular formula C21H14BrN3O3 B5907995 (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5907995
M. Wt: 436.3 g/mol
InChI Key: TXBRGDQAWKETAB-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyrrole ring, and a diazinane trione core

Properties

IUPAC Name

(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O3/c22-14-8-10-15(11-9-14)24-12-4-7-17(24)13-18-19(26)23-21(28)25(20(18)27)16-5-2-1-3-6-16/h1-13H,(H,23,26,28)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBRGDQAWKETAB-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde with 1-phenyl-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The bromophenyl group and pyrrole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

(5E)-5-{[1-(4-Bromophenyl)-1H-pyrrol-2-YL]methylidene}-1-phenyl-1,3-diazinane-2,4,6-trione: can be compared with similar compounds such as:

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: A brominated compound used as a disinfectant and antiseptic.

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.